2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol

Catalog No.
S8209449
CAS No.
M.F
C11H17BrN2O
M. Wt
273.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-e...

Product Name

2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol

IUPAC Name

2-[(6-bromopyridin-3-yl)methyl-propan-2-ylamino]ethanol

Molecular Formula

C11H17BrN2O

Molecular Weight

273.17 g/mol

InChI

InChI=1S/C11H17BrN2O/c1-9(2)14(5-6-15)8-10-3-4-11(12)13-7-10/h3-4,7,9,15H,5-6,8H2,1-2H3

InChI Key

IBKZNHOTNHVJNQ-UHFFFAOYSA-N

SMILES

CC(C)N(CCO)CC1=CN=C(C=C1)Br

Canonical SMILES

CC(C)N(CCO)CC1=CN=C(C=C1)Br

2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol is a chemical compound featuring a unique structure that includes a brominated pyridine moiety, an isopropyl amino group, and an ethanol functional group. Its molecular formula is C10H13BrN2OC_{10}H_{13}BrN_2O, with a molecular weight of approximately 245.12 g/mol. The presence of the bromine atom at the 6-position of the pyridine ring significantly influences its reactivity and potential biological activity. This compound is of interest in medicinal chemistry due to its structural characteristics, which may confer specific pharmacological properties.

Typical for amines and alcohols. Key reactions include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for further functionalization.
  • Esterification: The hydroxyl group in the ethanol moiety can react with carboxylic acids to form esters.
  • Acid-Base Reactions: The amine group can act as a base, reacting with acids to form salts.

These reactions facilitate the derivatization of the compound for various applications in drug development and organic synthesis.

Research indicates that 2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol may exhibit significant biological activities. Compounds with similar structures have been studied for their potential as:

  • Antimicrobial agents: Some derivatives show activity against bacteria and fungi.
  • Anticancer properties: Certain pyridine-based compounds have demonstrated cytotoxic effects on cancer cell lines.
  • Neuroprotective effects: There is emerging evidence suggesting that similar compounds may protect neuronal cells from damage.

The specific biological activity of this compound would require further empirical studies to elucidate its pharmacodynamics and pharmacokinetics.

The synthesis of 2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol can be achieved through several methods:

  • Bromination of Pyridine: Starting from pyridine, bromination at the 6-position can be performed using bromine or brominating agents.
  • Formation of the Amino Alcohol: The resulting bromo-pyridine can then be reacted with isopropyl amine and ethanol under controlled conditions (e.g., refluxing in an appropriate solvent) to yield the final product.
  • Purification: The product is typically purified through crystallization or chromatography to obtain a high-purity compound suitable for further study.

This compound has potential applications in various fields, including:

  • Pharmaceutical Development: As a lead compound for developing new drugs targeting bacterial infections or cancer.
  • Chemical Research: As a reagent in organic synthesis or as a building block for more complex molecules.
  • Biological Studies: For investigating mechanisms of action related to neuroprotection or antimicrobial activity.

Interaction studies are critical for understanding how 2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol interacts with biological systems. Key areas of investigation include:

  • Binding Affinity: Determining how strongly the compound binds to specific biological targets (e.g., enzymes, receptors).
  • Mechanism of Action: Understanding how the compound exerts its biological effects at the molecular level.
  • Drug Metabolism: Studying how the body metabolizes this compound could provide insights into its pharmacokinetic properties.

Preliminary studies may involve in vitro assays followed by in vivo models to assess efficacy and safety.

Several compounds share structural features with 2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol. Here are some notable examples:

Compound NameStructure FeaturesUnique Characteristics
2-Bromo-pyridin-3-ylmethyl-isopropyl-aminoSimilar brominated pyridine structureDifferent substitution pattern; may exhibit different biological activities
2-(5-Bromo-4-methyl-2-pyridinyl)(methyl)amino]-1-ethanolContains methyl substitutionPotentially altered pharmacological properties due to additional methyl group
6-Bromo-pyridin-3-ylmethyl-isopropyl-aminoBromine at a different position on the pyridine ringMay show distinct reactivity and biological profile

These compounds illustrate the diversity within pyridine derivatives while underscoring the unique characteristics of 2-[(6-Bromo-pyridin-3-ylmethyl)-isopropyl-amino]-ethanol, particularly its specific bromination and functionalization patterns that may influence its reactivity and biological interactions.

XLogP3

1.8

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

272.05243 g/mol

Monoisotopic Mass

272.05243 g/mol

Heavy Atom Count

15

Dates

Last modified: 01-05-2024

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